molecular formula C5H11NO2S B6281643 N-(2-hydroxyethyl)-3-sulfanylpropanamide CAS No. 98137-55-4

N-(2-hydroxyethyl)-3-sulfanylpropanamide

Cat. No.: B6281643
CAS No.: 98137-55-4
M. Wt: 149.21 g/mol
InChI Key: YCKSURNCAWGMFV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-sulfanylpropanamide is a thiol-containing propanamide derivative characterized by a hydroxyethyl group attached to the amide nitrogen and a sulfanyl (-SH) moiety at the third carbon of the propanamide backbone. This structure confers unique physicochemical properties, such as enhanced hydrophilicity from the hydroxyethyl group and redox activity from the sulfanyl group.

Properties

CAS No.

98137-55-4

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-sulfanylpropanamide

InChI

InChI=1S/C5H11NO2S/c7-3-2-6-5(8)1-4-9/h7,9H,1-4H2,(H,6,8)

InChI Key

YCKSURNCAWGMFV-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)NCCO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropionic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: 3-mercaptopropionic acid is esterified with ethanolamine in the presence of a catalyst such as sulfuric acid.

    Amidation: The ester is then subjected to amidation to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-3-sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

N-(2-hydroxyethyl)-3-sulfanylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups allow it to participate in hydrogen bonding and thiol-disulfide exchange reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical processes.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between N-(2-hydroxyethyl)-3-sulfanylpropanamide and related propanamide derivatives:

Compound Name Substituents on Propanamide Backbone Key Functional Groups
This compound -NH-(2-hydroxyethyl), -SH at C3 Hydroxyethyl, sulfanyl
(2R)-N,3-Diphenyl-2-sulfanylpropanamide [11] -NH-phenyl, -SH at C2, phenyl at C3 Phenyl, sulfanyl
AZM-SH (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-3-sulfanylpropanamide) [7] -NH-(thiadiazolyl-sulfamoyl), -SH at C3 Thiadiazolyl-sulfamoyl, sulfanyl
N-[2-(4-Chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide [12] -NH-(4-chlorophenylethyl), -SO₂-(methylphenyl) at C3 Sulfonyl, chlorophenyl
Naproxen-tryptamine conjugate [8] -NH-(indol-3-yl-ethyl), 6-methoxynaphthalenyl at C2 Indolylethyl, methoxynaphthalenyl

Key Observations :

  • The hydroxyethyl group in the target compound enhances hydrophilicity compared to phenyl or chlorophenyl substituents in analogs .
  • Sulfanyl (-SH) groups offer redox activity, contrasting with sulfonyl (-SO₂) groups in , which are chemically stable but less reactive .
  • Thiadiazolyl-sulfamoyl (AZM-SH) and methoxynaphthalenyl (naproxen conjugate) groups suggest divergent biological targets, such as enzyme inhibition or cyclooxygenase (COX) modulation .
Physicochemical Properties
Property This compound (2R)-N,3-Diphenyl-2-sulfanylpropanamide [11] AZM-SH [7] N-[2-(4-Chlorophenyl)ethyl]-3-sulfonylpropanamide [12]
LogP (Predicted) ~0.5–1.2 ~3.5–4.0 (lipophilic) ~0.8–1.5 ~2.8–3.3
Solubility High (hydroxyethyl enhances polarity) Low (phenyl dominance) Moderate (polar sulfamoyl) Low (sulfonyl and chlorophenyl reduce polarity)
Reactivity Redox-active (-SH) Redox-active (-SH) Thiol-disulfide exchange Chemically inert (-SO₂)

Analysis :

  • The hydroxyethyl group improves aqueous solubility compared to phenyl-substituted analogs, aligning with trends observed in diclofenac salts () .
  • Sulfanyl groups enable disulfide bond formation or antioxidant activity, as seen in thiol-based drugs like captopril, whereas sulfonyl groups favor metabolic stability .

Comparison :

  • The target compound’s hydroxyethyl and sulfanyl groups may synergize for anti-inflammatory effects, akin to diclofenac salts, while its thiol group could provide antioxidant benefits absent in sulfonyl analogs .
  • AZM-SH’s sulfamoyl group suggests specificity for enzymes like carbonic anhydrase, diverging from the broader anti-inflammatory scope of the target compound .

Biological Activity

N-(2-hydroxyethyl)-3-sulfanylpropanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-sulfanylpropanamide with 2-hydroxyethylamine. The reaction conditions may vary, but generally include heating under controlled conditions to facilitate the formation of the desired amide.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H11N1O1S1\text{C}_5\text{H}_{11}\text{N}_1\text{O}_1\text{S}_1

This structure indicates the presence of a hydroxyl group, a sulfanyl group, and an amide functional group, which contribute to its biological activity.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have indicated that certain sulfanyl compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

Cytotoxicity studies have demonstrated that this compound possesses potential anticancer properties. In vitro assays revealed that the compound exhibits cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . The structure-activity relationship suggests that modifications in the sulfanyl group can enhance or diminish cytotoxic effects.

Antioxidant Activity

The compound also shows promising antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

Study 1: Antimicrobial Efficacy

In a study published in ChemPap, researchers evaluated the antibacterial effects of several sulfanyl derivatives. This compound demonstrated effective bacteriostatic activity at concentrations as low as 100 µg/cm³ against S. aureus and B. subtilis . The results underscore its potential as an antimicrobial agent in therapeutic applications.

Study 2: Cytotoxicity Against Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values lower than 0.125 µg/cm³ for certain cancer types, indicating its potential utility in cancer treatment protocols .

Research Findings Summary Table

Property Findings
Antimicrobial Activity Effective against S. aureus, E. coli, and other bacterial strains
Cytotoxicity IC50 values < 0.125 µg/cm³ for various cancer cell lines
Antioxidant Activity Scavenges free radicals; reduces oxidative stress

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